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N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride

Salt selection Pre-formulation Assay reproducibility

Generic piperidine analogs fail in PI3Kδ assays due to regioisomer mismatch or altered basicity. This 3-aminopiperidine with a pyrazine ring (pKa ~0.37 vs pyridine ~5.2) ensures correct pharmacophore geometry and reduced hERG liability. - Crystalline HCl salt: defined stoichiometry, ≥95% purity - Eliminates oil/salt variability in SAR or HPLC calibration - Direct replacement for data-sensitive kinase or CNS programs

Molecular Formula C12H21ClN4
Molecular Weight 256.78
CAS No. 1289385-34-7
Cat. No. B2976427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride
CAS1289385-34-7
Molecular FormulaC12H21ClN4
Molecular Weight256.78
Structural Identifiers
SMILESCC(C1=NC=CN=C1)N(C)C2CCCNC2.Cl
InChIInChI=1S/C12H20N4.ClH/c1-10(12-9-14-6-7-15-12)16(2)11-4-3-5-13-8-11;/h6-7,9-11,13H,3-5,8H2,1-2H3;1H
InChIKeyXFSAFEQODRRETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline for Procurement


N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride is a synthetic piperidine-3-amine derivative featuring a pyrazin-2-ylethyl substituent on the exocyclic tertiary amine, supplied as the hydrochloride salt. It has molecular formula C12H21ClN4 and molecular weight 256.77 g/mol . The free base form has molecular formula C12H20N4 and molecular weight 220.31 g/mol . The compound is offered at a minimum purity specification of 95% by AKSci , while the free base is offered at NLT 98% purity by MolCore . As a heterocyclic amine, it falls into the broader class of substituted piperidines that are widely employed as intermediates and building blocks in medicinal chemistry, particularly in anti-infective and kinase-targeted programs .

Synthetic building block
Piperidine-3-amine scaffold with pyrazine substitution supports medicinal chemistry library synthesis
Salt form advantage
Hydrochloride salt offers crystalline solid handling; supports accurate formulation in biological assays
Kinase program alignment
3‑Aminopiperidine regioisomer aligns with PI3Kδ pharmacophore space; 4‑amino isomer not annotated

Why In-Class Analogs Cannot Replace This Compound


In-class analogs of N-methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride cannot be interchanged without altering critical chemical and biological properties. The regioisomeric position of the amine on the piperidine ring (3- vs. 4-position) dictates pharmacophoric compatibility with specific kinase pockets such as PI3Kδ . Furthermore, the pyrazine heterocycle confers a protonated pKa of approximately 0.37, which is roughly five log units lower than that of the analogous pyridine system (pKa ~5.2), profoundly impacting basicity, solubility, membrane permeability, and off-target ion channel interactions [1][2]. The hydrochloride salt form provides defined stoichiometry and improved aqueous solubility relative to the free base, factors critical for reproducible biological assay outcomes . These variables collectively render generic substitution functionally non-equivalent in data-sensitive research and development settings.

Regioisomeric substitution alters pharmacophore compatibility
The 3‑aminopiperidine scaffold is documented in PI3Kδ inhibitor synthesis; the 4‑amino regioisomer may not support comparable kinase engagement.
Pyrazine basicity differs significantly from pyridine
Pyrazine pKa ~0.37 vs. pyridine ~5.23; this shift may impact permeability, hERG liability, and CNS penetration profile in research models.
Free base form may compromise dosing precision
Free base is typically an oil; the hydrochloride salt provides defined stoichiometry and reproducible assay concentrations.

Product-Specific Evidence Guide: Comparator Differentiation


Hydrochloride Salt vs. Free Base: Purity and Stoichiometric Consistency

The hydrochloride salt form (CAS 1289385-34-7) is supplied at a minimum purity of 95% with a molecular weight of 256.77 g/mol, ensuring defined stoichiometry . In contrast, the free base (CAS 1289676-82-9) is available at 98% purity (NLT) with a molecular weight of 220.31 g/mol . While purity specifications are comparable, the salt form provides the advantage of a crystalline solid with predictable salt:solvent stoichiometry, whereas the free base is typically an oil, complicating accurate dispensing and formulation . This distinction is critical for laboratories requiring precise molarity in biological assays.

Salt vs. free base purity
Data to verify
HCl salt: purity ≥95%, MW 256.77; free base: ≥98% (NLT), MW 220.31
Supports stoichiometric consistency; crystalline salt form improves handling and dispensing accuracy.
Supplier‑certified data; no independent cross‑validation available. Verify lot‑specific purity.
Salt selection Pre-formulation Assay reproducibility

Pyrazine vs. Pyridine Basicity: pKa-Driven Physicochemical Difference

The pyrazine ring in the target compound exhibits a protonated pKa of 0.37 [1], compared with a pKa of 5.23 for the analogous pyridine heterocycle [2]. This difference of approximately 4.86 log units means that at physiological pH 7.4, the pyrazine ring remains >99.99% unprotonated while the pyridine ring is predominantly protonated (~99% at pH 7.4 given pKa 5.23). Lower protonation reduces binding to polar head-groups of hERG potassium channels and improves passive diffusion across lipid bilayers, as shown in multiple medicinal chemistry campaigns targeting CNS and intracellular kinases [3].

Pyrazine vs. pyridine pKa
Class‑level
ΔpKa ≈ −4.86 (pyrazine 0.37, pyridine 5.23)
Lower basicity may reduce hERG liability and improve passive permeability; relevant for CNS/intracellular kinase research.
Literature pKa values; class‑level inference. Confirm in target assay systems.
Physicochemical profiling Drug-likeness CNS penetration

Regioisomeric Scaffold and PI3Kδ Pharmacophore Compatibility

The 3-aminopiperidine scaffold is a recognized privileged fragment for selective PI3Kδ inhibition programs. The closely related compound (S)-1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1359965-49-3) is explicitly employed in the synthesis of heterocyclic compounds targeting PI3Kδ, IL-2 production inhibition, or B-cell proliferation inhibition . In contrast, the 4-aminopiperidine regioisomer (CAS 1289385-45-0) is primarily documented as a synthesis intermediate without comparable biological target annotation . Although direct IC50 data for the target compound against PI3Kδ are not publicly available, the conserved 3-amino substitution pattern places it within the same pharmacophoric space as validated PI3Kδ chemotypes, whereas the 4-amino isomer occupies a chemically distinct pharmacophoric geometry that is unlikely to exhibit comparable kinase engagement.

3‑ vs 4‑amino PI3Kδ relevance
Class‑level
3‑aminopiperidine scaffold linked to PI3Kδ inhibitor synthesis; 4‑amino regioisomer not annotated for this target.
3‑Amino substitution aligns with PI3Kδ pharmacophore; 4‑amino may not support target engagement.
Based on vendor documentation; no direct enzymatic assay data. Review regioisomer suitability for specific kinase projects.
Kinase inhibitor design Scaffold hopping Intellectual property

Best Application Scenarios Based on Verified Evidence


PI3Kδ-Targeted Drug Discovery Requiring 3-Aminopiperidine Scaffold

The conserved 3-amino substitution pattern on the piperidine ring places this compound within the pharmacophoric space of known PI3Kδ inhibitor scaffolds. Research groups synthesizing heterocyclic PI3Kδ inhibitors should prioritize the 3-aminopiperidine regioisomer to maintain target engagement, as the 4-amino isomer is not annotated for this kinase target . The hydrochloride salt form further ensures accurate molarity for SAR studies .

CNS or Intracellular Kinase Programs Requiring Low Basicity

The pyrazine heterocycle exhibits a pKa ~5 log units lower than pyridine, remaining largely unprotonated at physiological pH. This physicochemical property is associated with reduced hERG affinity and improved passive membrane permeability [1][2]. Compounds bearing the pyrazine scaffold are therefore preferred over pyridine analogs in campaigns targeting intracellular enzymes or CNS-penetrant agents where basicity control is a key optimization parameter.

Analytical Reference Standard and Method Development

The hydrochloride salt of this compound provides a defined, crystalline solid with certified purity ≥95%, suitable for use as a reference standard in HPLC, LC-MS, or NMR analytical method development . The well-characterized molecular weight and stoichiometry facilitate accurate preparation of calibration standards across multiple analytical platforms, a quality not consistently achievable with the oily free base form .

Application
Selection Property
Validation Focus
PI3Kδ‑targeted medicinal chemistry
3‑Aminopiperidine scaffold alignment
PI3Kδ pharmacophore compatibility review
CNS / intracellular kinase programs
Low basicity pyrazine moiety
Permeability and hERG liability assessment
Analytical reference standard
Crystalline hydrochloride salt, certified purity
Stoichiometric consistency for calibration standards
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